molecular formula C9H10N2O B13739873 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B13739873
M. Wt: 162.19 g/mol
InChI Key: MFVYLYBVZSGQPY-UHFFFAOYSA-N
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Description

6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 6th position and an aldehyde group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the reaction of a substituted pyridine with an appropriate aldehyde under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

    Oxidation: 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both a methyl group and an aldehyde group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other pyrrolopyridine derivatives.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H10N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h3-6H,2H2,1H3,(H,10,11)

InChI Key

MFVYLYBVZSGQPY-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C(=CNC2=N1)C=O

Origin of Product

United States

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